N-[4-(Dimethylamino)butyl]prop-2-enamide
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Overview
Description
N-[4-(Dimethylamino)butyl]prop-2-enamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.252 g/mol . This compound is known for its unique structure, which includes a dimethylamino group and a prop-2-enamide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)butyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)butylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)butyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(Dimethylamino)butyl]prop-2-enamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)butyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The prop-2-enamide moiety can undergo various chemical transformations, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylamino-N’-tetramethylenacrylamid
- N-(Dimethylamino)ethylacrylamide
- N-(Dimethylamino)propylacrylamide
Uniqueness
N-[4-(Dimethylamino)butyl]prop-2-enamide is unique due to its specific combination of a dimethylamino group and a prop-2-enamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
61630-79-3 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[4-(dimethylamino)butyl]prop-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-4-9(12)10-7-5-6-8-11(2)3/h4H,1,5-8H2,2-3H3,(H,10,12) |
InChI Key |
QYMUDOWMRHNHHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCNC(=O)C=C |
Origin of Product |
United States |
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